

literature review on 1-Methyl-3-amino-4-cyanopyrazole

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Compound of Interest

Compound Name: 1-Methyl-3-amino-4-cyanopyrazole

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An In-depth Technical Review of **1-Methyl-3-amino-4-cyanopyrazole**

Introduction

1-Methyl-3-amino-4-cyanopyrazole is a heterocyclic organic compound belonging to the aminopyrazole family. Its structure, featuring amino, cyano, and N-methylated pyrazole moieties, makes it a versatile building block in medicinal chemistry and materials science. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] This technical guide provides a comprehensive review of the synthesis, properties, and applications of **1-Methyl-3-amino-4-cyanopyrazole**, with a focus on its role as a precursor in the development of pharmacologically active agents. It is primarily utilized as a key intermediate in the synthesis of more complex molecules, such as adenosine A3 receptor antagonists and kinase inhibitors for cancer research.[3][4]

Chemical and Physical Properties

1-Methyl-3-amino-4-cyanopyrazole is a stable compound under standard conditions. Its key physicochemical properties are summarized in the table below, compiled from various chemical data sources.

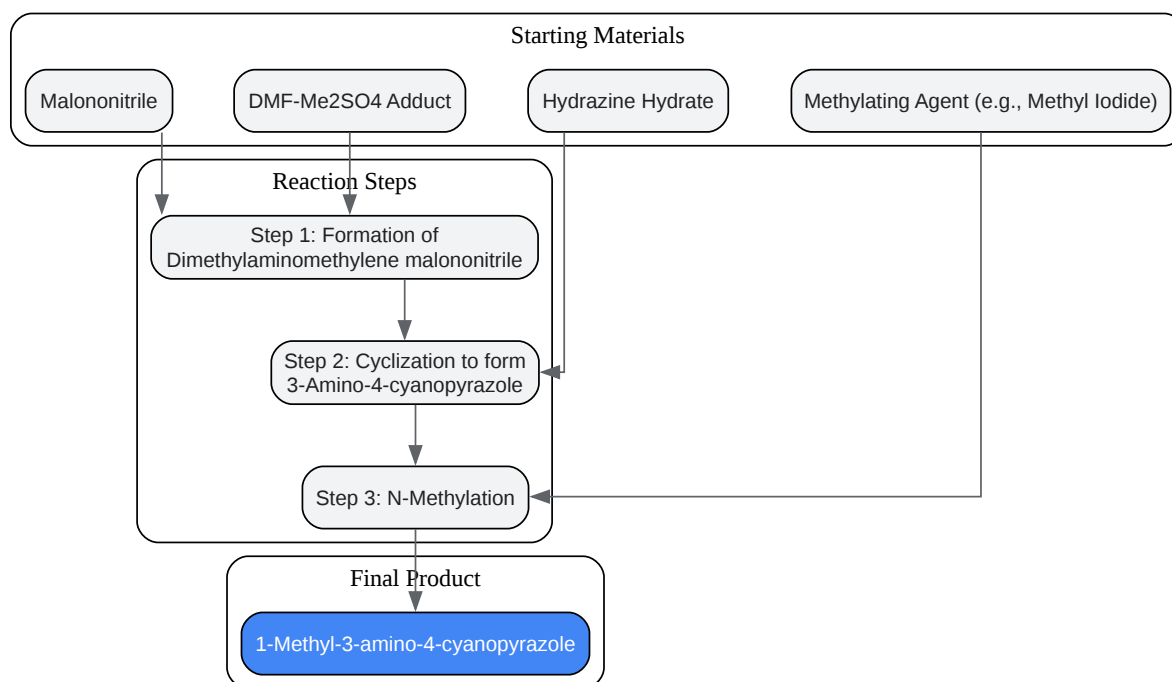
| Property | Value | Reference |
|-------------------|---|-----------|
| CAS Number | 21230-50-2 | [5] |
| Molecular Formula | C ₅ H ₆ N ₄ | [5] |
| Molecular Weight | 122.128 g/mol | [5] |
| Boiling Point | 342.4 ± 27.0 °C at 760 mmHg | [5] |
| Density | 1.3 ± 0.1 g/cm ³ | [5] |
| IUPAC Name | 3-Amino-1-methyl-1H-pyrazole-4-carbonitrile | [3] |
| Melting Point | 172-174 °C (for the related 3-aminopyrazole-4-carbonitrile) | |

Synthesis and Experimental Protocols

The synthesis of **1-Methyl-3-amino-4-cyanopyrazole** typically involves the formation of the core 3-amino-4-cyanopyrazole ring system, followed by N-methylation. A common route starts from active methylene compounds like malononitrile.

General Synthesis Workflow

The overall process involves the synthesis of an intermediate, which is then cyclized to form the pyrazole ring.



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Caption: General synthesis workflow for **1-Methyl-3-amino-4-cyanopyrazole**.

Detailed Experimental Protocol: Synthesis of 3-Amino-4-cyanopyrazole Intermediate

This protocol is adapted from a general method for synthesizing 3-amino-4-cyanopyrazoles from dimethylaminomethylene derivatives of active methylene compounds.[4]

- Synthesis of Dimethylaminomethylene malononitrile:
 - To a stirred solution of an active methylene compound (e.g., malononitrile) (1.0 M) and a DMF-dimethyl sulfate adduct (1.5 M) in a suitable solvent like ethylene dichloride, a base

(2.0 M) is added under a nitrogen atmosphere at a controlled temperature (e.g., 10°C).

- The reaction mixture's temperature is then raised, potentially to reflux, to drive the reaction to completion.
- After the reaction, the solvent is evaporated, and the resulting residue is purified to yield dimethylaminomethylene malononitrile. The product is often a white crystalline powder.[4]
- Cyclization with Hydrazine Hydrate:
 - The synthesized dimethylaminomethylene malononitrile is then reacted with hydrazine hydrate.
 - This cyclization reaction forms the 3(5)-Amino-4-cyanopyrazole ring. This compound is a critical intermediate for various pharmaceutical agents.[4]

Note: The final step, N-methylation to introduce the methyl group at the N1 position, would typically involve reacting the 3-amino-4-cyanopyrazole intermediate with a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base. The specific conditions would need to be optimized to ensure regioselectivity.

Biological Activities and Applications

While **1-Methyl-3-amino-4-cyanopyrazole** itself is primarily a synthetic intermediate, its core structure is present in numerous biologically active molecules. The aminocyanopyrazole scaffold is a key pharmacophore.

Use as a Molecular Precursor

- Adenosine A3 Receptor Antagonists: It serves as a molecular precursor in the synthesis of antagonists for the adenosine A3 receptor, which are investigated for various therapeutic applications.[3]
- Kinase Inhibitors: The related compound, 4-amino pyrazolo[3,4-d] pyrimidine, derived from 3-amino-4-cyanopyrazole, is a known inhibitor of tyrosine kinase enzymes.[4] These inhibitors are crucial in cancer therapy for targeting signaling pathways that control cell growth and proliferation.

- HIV-1 Inhibitors: Derivatives such as methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate have been identified as non-nucleoside HIV-1 replication inhibitors, acting through a mechanism distinct from classical antiviral drugs.[6]
- Carbonic Anhydrase Inhibitors: Sulfamide derivatives of aminocyanopyrazoles have shown potent inhibitory activity against various human carbonic anhydrase (hCA) isoforms, with some compounds exhibiting low nanomolar inhibition constants.[7]

Anticancer Research

Derivatives of the aminopyrazole scaffold have demonstrated significant potential in oncology. For instance, 1-H-pyrazole-3-carboxamide derivatives have been synthesized that show potent inhibition of kinases like FLT3 and CDKs, which are often dysregulated in cancers such as acute myeloid leukemia (AML).[8] Compound FN-1501, a derivative, exhibited an IC_{50} of 0.008 μ M against MV4-11 leukemia cells and induced tumor regression in animal models.[8]

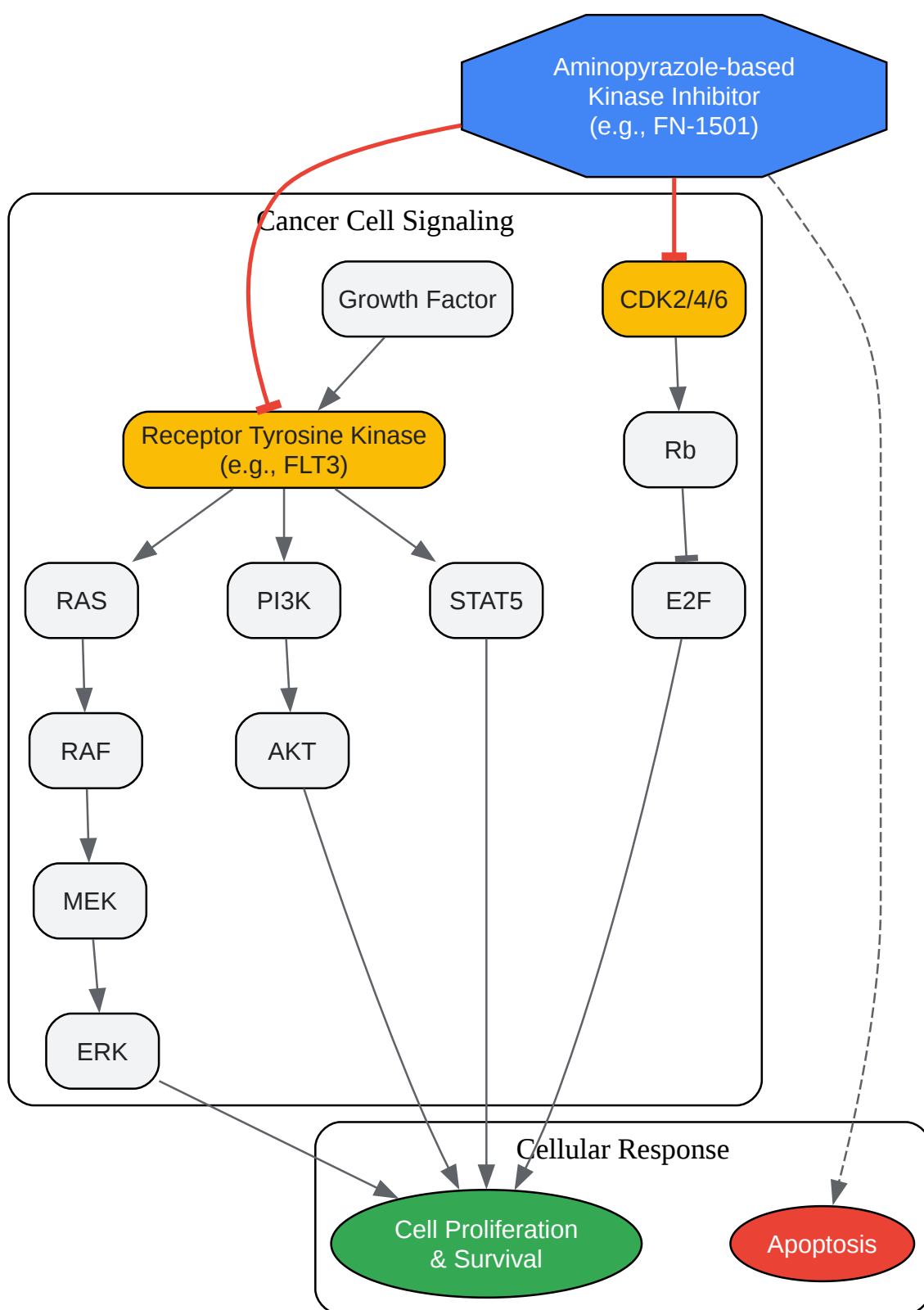
Quantitative Biological Data of Aminocyanopyrazole Derivatives

The following table summarizes the inhibitory activities of various compounds derived from the aminopyrazole scaffold.

| Compound/Derivative Class | Target/Assay | Activity (IC ₅₀ / MIC) | Reference |
|---|--------------------------------|-----------------------------------|-----------|
| FN-1501 (Pyrazole-3-carboxamide derivative) | FLT3 Kinase | Nanomolar range | [8] |
| FN-1501 (Pyrazole-3-carboxamide derivative) | MV4-11 (AML cell line) | 0.008 μ M | [8] |
| Bis(imino)pyridine Schiff bases (from 3-aminopyrazoles) | Staphylococcus aureus | 3.125 μ g/ml (for 2a and 2d) | [9] |
| Bis(imino)benzene Schiff bases (from 3-aminopyrazoles) | Pseudomonas aeruginosa | 6.25 μ g/ml (for 3c and 3e) | [9] |
| Schiff Base Compound 2c (from 3-aminopyrazole) | HCT116 colorectal cancer cells | 0.40 μ M | [10] |

Signaling Pathway Inhibition

Many derivatives of aminopyrazoles function as kinase inhibitors. Kinases are critical enzymes in cell signaling pathways that regulate cell cycle, proliferation, and survival. In many cancers, these pathways are hyperactivated. The diagram below illustrates the general mechanism of how a pyrazole-based inhibitor can block these pathways.



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Caption: Inhibition of FLT3 and CDK signaling pathways by aminopyrazole derivatives.

This diagram shows how a kinase inhibitor derived from the aminopyrazole scaffold can simultaneously block multiple signaling nodes like the FLT3 receptor and Cyclin-Dependent Kinases (CDKs). This dual inhibition prevents downstream signaling through pathways like RAS/MAPK, PI3K/AKT, and STAT5, and also halts the cell cycle by preventing Rb phosphorylation. The ultimate result is a decrease in cancer cell proliferation and survival, and often, the induction of apoptosis (programmed cell death).[8]

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